molecular formula C17H26NO2+ B11576155 1-Methyl-1-{2-[3-(4-methylphenyl)propoxy]-2-oxoethyl}pyrrolidinium

1-Methyl-1-{2-[3-(4-methylphenyl)propoxy]-2-oxoethyl}pyrrolidinium

Cat. No.: B11576155
M. Wt: 276.4 g/mol
InChI Key: JHJAVMNPWYAYRK-UHFFFAOYSA-N
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Description

1-METHYL-1-{2-[3-(4-METHYLPHENYL)PROPOXY]-2-OXOETHYL}PYRROLIDIN-1-IUM is a complex organic compound with a unique structure that includes a pyrrolidinium core, a propoxy group, and a methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-1-{2-[3-(4-METHYLPHENYL)PROPOXY]-2-OXOETHYL}PYRROLIDIN-1-IUM typically involves multiple steps, starting with the preparation of the pyrrolidinium core. This can be achieved through the reaction of pyrrolidine with methyl iodide under basic conditions to form 1-methylpyrrolidinium iodide. The next step involves the introduction of the propoxy group, which can be done through a nucleophilic substitution reaction using 3-(4-methylphenyl)propyl bromide. Finally, the oxoethyl group is introduced through an acylation reaction using an appropriate acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-METHYL-1-{2-[3-(4-METHYLPHENYL)PROPOXY]-2-OXOETHYL}PYRROLIDIN-1-IUM can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the propoxy group, where nucleophiles such as halides or amines can replace the propoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyrrolidinium compounds.

Scientific Research Applications

1-METHYL-1-{2-[3-(4-METHYLPHENYL)PROPOXY]-2-OXOETHYL}PYRROLIDIN-1-IUM has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacological agent due to its unique structure and possible interactions with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Materials Science: It is investigated for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-METHYL-1-{2-[3-(4-METHYLPHENYL)PROPOXY]-2-OXOETHYL}PYRROLIDIN-1-IUM involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, leading to inhibition or activation of their function. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    1-METHYL-1-{2-[3-(4-METHYLPHENYL)PROPOXY]-2-OXOETHYL}PYRROLIDIN-1-IUM: shares similarities with other pyrrolidinium compounds, such as:

Uniqueness

The uniqueness of 1-METHYL-1-{2-[3-(4-METHYLPHENYL)PROPOXY]-2-OXOETHYL}PYRROLIDIN-1-IUM lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C17H26NO2+

Molecular Weight

276.4 g/mol

IUPAC Name

3-(4-methylphenyl)propyl 2-(1-methylpyrrolidin-1-ium-1-yl)acetate

InChI

InChI=1S/C17H26NO2/c1-15-7-9-16(10-8-15)6-5-13-20-17(19)14-18(2)11-3-4-12-18/h7-10H,3-6,11-14H2,1-2H3/q+1

InChI Key

JHJAVMNPWYAYRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCCOC(=O)C[N+]2(CCCC2)C

Origin of Product

United States

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